5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- is a chemical compound with the molecular formula C10H12N2 . It has been studied as a novel chemotype of CCR2 antagonists .
Synthesis Analysis
The synthesis of this compound involves a systematic structure-activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring . This has led to the development of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido .Molecular Structure Analysis
The molecular structure of this compound is based on a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold . The molecular weight is 160.22.Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of complex heterocyclic compounds, offering a versatile approach for developing lead molecules with potential pharmaceutical applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrates the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating one-pot multicomponent reactions. This methodology underscores the potential for using similar catalyst systems in synthesizing related compounds like 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (Parmar, Vala, & Patel, 2023).
Methanotrophs and Biotechnological Applications
Methanotrophs, bacteria that utilize methane as their sole carbon source, highlight the biotechnological potential of microorganisms in producing valuable compounds. These bacteria can generate products like biopolymers and lipids, demonstrating the versatility of biological systems in synthesizing complex molecules. This area of research suggests potential biotechnological pathways for producing or modifying compounds similar to the one (Strong, Xie, & Clarke, 2015).
Ectoine Biosynthesis in Halotolerant Methanotrophs
The biosynthesis of ectoine, a compound accumulated by microorganisms to prevent osmotic stress, in halotolerant methanotrophs, provides insights into the genetic and enzymatic mechanisms involved in producing biologically active compounds. Understanding the biosynthetic pathways of ectoine could offer a framework for exploring the synthesis or modification of complex heterocyclic compounds like 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
Azepine and Azepinone in Drug Discovery
The review on the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine and azepinone, highlights the pharmacological significance of these structures. Their applications in drug discovery suggest the importance of exploring related heterocyclic compounds, offering a context in which the chemical compound might be studied (Kaur, Garg, Malhi, & Sohal, 2021).
Mechanism of Action
Properties
IUPAC Name |
4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8/h1-2,6-8,12H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBCSVPEYDEFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733160 |
Source
|
Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833458-84-7 |
Source
|
Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.